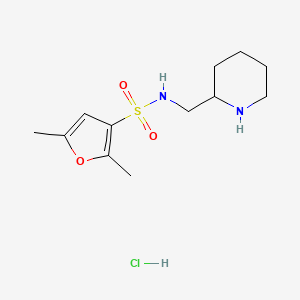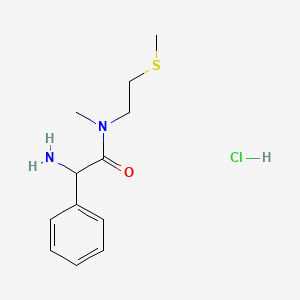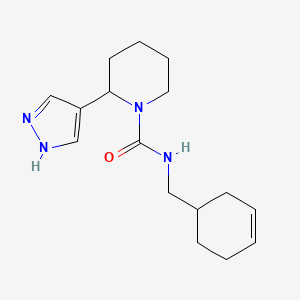
2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride, also known as DMF, is a chemical compound with potential therapeutic applications. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride is not fully understood. However, studies have shown that it can modulate various signaling pathways involved in cell growth, proliferation, and apoptosis. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to improve mitochondrial function and increase the production of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride has several advantages for laboratory experiments. It is a stable and highly soluble compound that can be easily synthesized. This compound also has a low toxicity profile, making it suitable for in vitro and in vivo studies.
However, this compound has some limitations for laboratory experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized. This compound also has a short half-life, which may limit its therapeutic efficacy in vivo.
Future Directions
There are several future directions for the study of 2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride. One area of research is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of this compound.
Another area of research is the development of new synthesis methods for this compound. The current synthesis method is complex and time-consuming, and new methods may improve the yield and purity of the final product.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications. It is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further studies are needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Synthesis Methods
2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride is synthesized through a multistep process that involves the reaction of 2,5-dimethylfuran with piperidine, followed by the addition of sulfonamide and hydrochloride. The final product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride has been studied for its potential therapeutic applications in various scientific research fields. One of the main areas of research is its use as a potential drug candidate for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Another area of research is its potential use as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
2,5-dimethyl-N-(piperidin-2-ylmethyl)furan-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9-7-12(10(2)17-9)18(15,16)14-8-11-5-3-4-6-13-11;/h7,11,13-14H,3-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZNZWKWYDWGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)NCC2CCCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylbenzoate](/img/structure/B7642748.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642749.png)
![5-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642750.png)
![2-Amino-2-phenyl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7642760.png)
![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)
![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)

![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)

